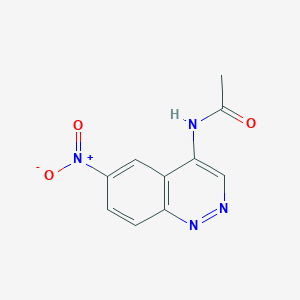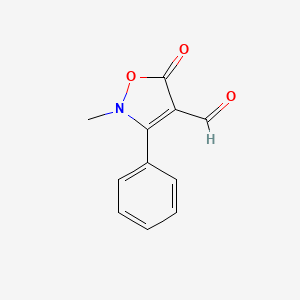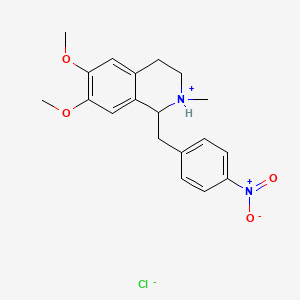![molecular formula C26H51NaO6S B13772013 Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate CAS No. 68541-52-6](/img/structure/B13772013.png)
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is a chemical compound with the molecular formula C26H52O6SNa and a molecular weight of 514.73 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate typically involves the sulfation of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C . The resulting product is then purified and concentrated to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous production lines to ensure high yield and purity. The final product is often available as a solution in water, with concentrations typically around 40-50% .
Chemical Reactions Analysis
Types of Reactions
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of materials. This compound interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-ethylhexyl sulfate: Similar in structure but with a shorter carbon chain.
Docusate sodium: Known for its use as a stool softener and has similar surfactant properties.
Sodium dodecyl sulfate: Commonly used in laboratory detergents and has a different carbon chain length.
Uniqueness
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its longer carbon chain and specific functional groups make it particularly effective in applications requiring strong wetting and penetrating abilities .
Properties
CAS No. |
68541-52-6 |
|---|---|
Molecular Formula |
C26H51NaO6S |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
sodium;[18-(2-ethylhexoxy)-18-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C26H52O6S.Na/c1-4-7-9-10-13-16-20-25(32-33(28,29)30)21-17-14-11-12-15-18-22-26(27)31-23-24(6-3)19-8-5-2;/h24-25H,4-23H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
MXEIXTMTZWGPIM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

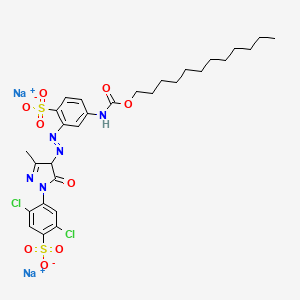
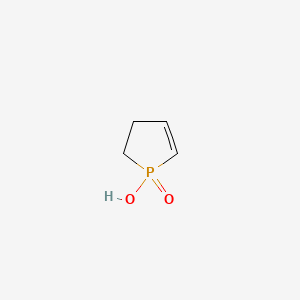
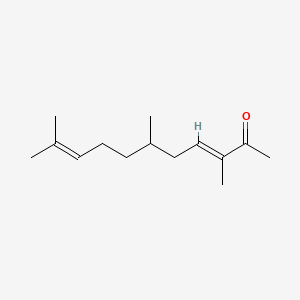

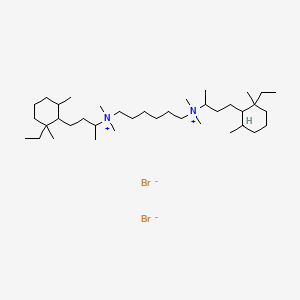
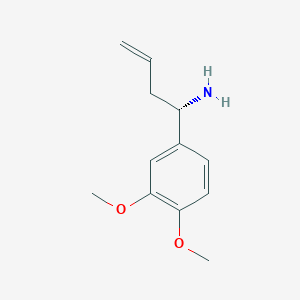
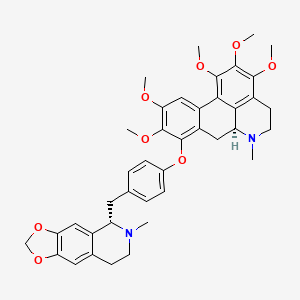
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
